molecular formula C7H12N4 B14867247 2-Isopropylpyrimidine-4,5-diamine

2-Isopropylpyrimidine-4,5-diamine

Cat. No.: B14867247
M. Wt: 152.20 g/mol
InChI Key: DZKXVVCUOXSYHC-UHFFFAOYSA-N
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Description

2-Isopropylpyrimidine-4,5-diamine is a heterocyclic organic compound with the molecular formula C7H12N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylpyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropylpyrimidine-4,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Isopropylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-chloropyrimidine
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 2,4-Diamino-5-nitrosopyrimidine

Uniqueness

2-Isopropylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyrimidine derivatives, the isopropyl group at the 2-position enhances its lipophilicity and potentially its ability to cross biological membranes. This makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-propan-2-ylpyrimidine-4,5-diamine

InChI

InChI=1S/C7H12N4/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,8H2,1-2H3,(H2,9,10,11)

InChI Key

DZKXVVCUOXSYHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)N)N

Origin of Product

United States

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